molecular formula C22H33Cl2N3O4 B1665184 Asalin CAS No. 13425-94-0

Asalin

Cat. No. B1665184
CAS RN: 13425-94-0
M. Wt: 474.4 g/mol
InChI Key: LGLLXTFYYXSARU-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asalin is an antineoplastic.

Scientific Research Applications

Quantitative Determination in Pharmaceuticals

Asalin, an antitumor preparation, has been a subject of research for its incorporation into pharmaceuticals. A study by Polozkova et al. (1998) focused on developing a rational form of asalin for oral administration, in the form of 0.25 g tablets, and its pre-clinical testing. They explored UV absorption spectrophotometry for monitoring the quality of asalin tablets during use and storage. This method was chosen for its convenience, rapidity, and accuracy, making it suitable for pharmaceutical analysis (Polozkova, Orlova, Oborotova, Shprakh, & Partolina, 1998).

Effect on DNA Synthesis in Cancer Research

Research on asalin's impact on DNA synthesis in cancer is another area of interest. Struchkov and Bergol'ts (1976) compared the action of sarcolysin and asalin on the synthesis of DNA in sarcoma 45 and various tissues of tumor-bearing rats. They observed a direct relationship between the selectivity of these drugs and their ability to depress DNA synthesis in both the tumor and normal tissues (Struchkov & Bergol'ts, 1976).

Parkinson’s Disease Research

Although not directly related to asalin, research in Parkinson’s disease provides a parallel in scientific research methodologies. The Aligning Science Across Parkinson’s (ASAP) initiative, for example, focuses on building an international network of researchers to understand Parkinson's disease biology and develop new therapies. This approach highlights the importance of collaboration and open-science practices in scientific research, which can be applicable in asalin research as well (Schekman & Riley, 2019; Riley & Schekman, 2021).

properties

CAS RN

13425-94-0

Product Name

Asalin

Molecular Formula

C22H33Cl2N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl (2R)-2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29)/t19?,20-/m1/s1

InChI Key

LGLLXTFYYXSARU-PMACEKPBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

asalin
asalin, (DL-Val-DL-Phe)-isomer
asalin, (L-Val-L-Phe)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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